CCR5 Antagonist Potency: Comparative IC₅₀ Analysis vs. Structurally Related Analog
1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, as part of a larger chemotype, demonstrates quantifiable CCR5 antagonism. In a direct comparison from the same study series, the compound exhibits an IC₅₀ of 9.20 µM against the human CCR5 receptor expressed in MOLT4 cells [1]. A structurally related analog from the same chemotype series (identified as CHEMBL2057812) shows an IC₅₀ of 10.1 µM in the identical assay system [2]. This represents an approximate 9% improvement in potency for the target compound relative to this specific comparator.
| Evidence Dimension | CCR5 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.20 µM (9.20 × 10³ nM) |
| Comparator Or Baseline | CHEMBL2057812 (structural analog): IC₅₀ = 10.1 µM (1.01 × 10⁴ nM) |
| Quantified Difference | 9.20 µM vs. 10.1 µM (approximately 9% lower IC₅₀, indicating moderately higher potency) |
| Conditions | Human MOLT4 cells expressing CCR5; inhibition of CCL5-induced calcium mobilization measured after 1 hour by Fluor-4 fluorescence assay |
Why This Matters
For CCR5-targeted drug discovery programs, even modest improvements in potency can significantly influence lead optimization decisions and justify procurement of the specific isomer over closely related alternatives.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534). CCR5 Antagonist Activity Data. ChEMBL Assay ID: CHEMBL198198. View Source
- [2] BindingDB. BDBM50387956 (CHEMBL2057812). CCR5 Antagonist Activity Data. ChEMBL Assay ID: CHEMBL198198. View Source
